Roxburghiadiol A Roxburghiadiol A Roxburghiadiol A is a natural product found in Swietenia macrophylla and Aglaia elaeagnoidea with data available.
Brand Name: Vulcanchem
CAS No.: 103629-94-3
VCID: VC20740909
InChI: InChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1
SMILES: CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C
Molecular Formula: C29H48O2
Molecular Weight: 428.7 g/mol

Roxburghiadiol A

CAS No.: 103629-94-3

Cat. No.: VC20740909

Molecular Formula: C29H48O2

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

Roxburghiadiol A - 103629-94-3

CAS No. 103629-94-3
Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
IUPAC Name (1S,3R,6S,8S,9S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9-diol
Standard InChI InChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1
Standard InChI Key FLFAKBJFVNSCHC-HFOFPBCXSA-N
Isomeric SMILES C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5)O)O)C)C
SMILES CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C

Chemical Identity and Properties

Roxburghiadiol A is classified as a 14α-methylsterol, a subgroup of steroids characterized by the presence of a methyl group at the C-14 position. The compound possesses two hydroxyl groups, giving it the "diol" designation in its name. According to chemical databases, Roxburghiadiol A has the molecular formula C29H48O2 with a molecular weight of 428.7 g/mol .

The systematic IUPAC name for this compound is (1S,3R,6S,8S,9S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9-diol . The compound has also been referred to as 4-Bisnormethyl-24-methylenecycloarta-3,6-diol in scientific literature, indicating its relationship to the cycloartane triterpene family .

Physical and Chemical Properties

Roxburghiadiol A exhibits several distinctive chemical properties that are characteristic of sterols with multiple hydroxyl groups. The table below summarizes the key physical and chemical properties of this compound:

PropertyValueSource
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
CAS Registry Number103629-94-3
Physical StateSolid (presumed)Based on similar sterols
StereochemistryContains multiple chiral centers
Functional GroupsTwo hydroxyl groups (diol)
Structure Type14α-Methylsterol

The compound's structure features a cycloartane skeleton with a methylene group at position 24, which is a distinguishing characteristic in its identification and classification .

Natural Sources and Distribution

Roxburghiadiol A was first isolated from the leaves and fruits of Aglaia roxburghiana, a plant belonging to the Meliaceae family . This discovery was reported in a 1990 publication in the Journal of Natural Products by K. Balakrishna from the Captain Srinivasa Murti Drug Research Institute for Ayurveda in Madras, India .

Subsequently, this compound has been documented in other plant species, including:

  • Aglaia elaeagnoidea - Another species from the same genus as the original source

  • Swietenia macrophylla - Commonly known as mahogany, also belonging to the Meliaceae family

These findings suggest that Roxburghiadiol A may have a broader distribution within the Meliaceae family, particularly among genera known for their production of biologically active secondary metabolites.

Plants Containing Roxburghiadiol A

Plant SpeciesPlant PartFamilyGeographical Distribution
Aglaia roxburghianaLeaves and fruitsMeliaceaeSouth and Southeast Asia
Aglaia elaeagnoideaNot specified in sourceMeliaceaeSoutheast Asia, Pacific Islands
Swietenia macrophyllaNot specified in sourceMeliaceaeCentral and South America

The presence of this compound in multiple plant species across different geographical regions highlights its potential ecological significance, though its specific role in plant biology remains to be fully elucidated.

Structural Elucidation and Characterization

Structural Revision

The definitive structural characterization revealed that Roxburghiadiol A is actually the 6β epimer of the originally proposed structure . This revision was significant and demonstrates the challenges often encountered in natural product structure elucidation, particularly for complex steroids with multiple chiral centers.

Spectroscopic Properties

The spectroscopic data for Roxburghiadiol A has been documented, with NMR spectroscopy playing a crucial role in its structure determination. The SpectraBase database contains NMR spectra for the diacetate derivative of Roxburghiadiol A, which has the molecular formula C33H52O4 and a molecular weight of 512.8 g/mol . This derivative results from acetylation of the two hydroxyl groups present in the parent compound.

The key spectral features that distinguish Roxburghiadiol A include:

  • Characteristic signals for the 14α-methyl group

  • Spectral patterns indicative of the cycloartane skeleton

  • Signals corresponding to the hydroxyl group-bearing carbons

These spectroscopic characteristics are essential for definitive identification of the compound in plant extracts and for distinguishing it from structurally related sterols.

Comparison with Roxburghiadiol B

Roxburghiadiol A was isolated alongside another 14α-methylsterol, named Roxburghiadiol B, from the same plant source. Both compounds are structurally related but differ in specific stereochemical features.

Structural Differences

The primary difference between these two compounds lies in the stereochemistry at the C-6 position. While Roxburghiadiol A is the 6β epimer, Roxburghiadiol B has been confirmed to have the structure 4-bisnormethyl-24-methylene-cycloarta-3β,6α-diol, as initially proposed . This difference in stereochemistry at a single position exemplifies the structural diversity that can exist within closely related natural products from the same biological source.

FeatureRoxburghiadiol ARoxburghiadiol B
Molecular FormulaC29H48O2C29H48O2
Molecular Weight428.7 g/mol428.7 g/mol
Stereochemistry at C-66β-OH6α-OH
Primary SourceAglaia roxburghianaAglaia roxburghiana
Year First Reported19901990

This stereochemical difference, though subtle, can potentially influence the biological activity and physicochemical properties of these compounds.

Research Status and Future Directions

Research on Roxburghiadiol A appears limited based on the available search results. The most significant contributions come from the original isolation and structural characterization work published in 1990 . More recent database entries, such as the PubChem record (updated as of March 2025) and SpectraBase entry , suggest continued interest in documenting this compound's properties.

Future research directions might include:

  • Comprehensive biological activity screening

  • Investigation of structure-activity relationships through comparison with Roxburghiadiol B and other related sterols

  • Detailed biosynthetic studies to understand the enzymatic pathways involved in its production

  • Exploration of potential pharmaceutical applications based on identified activities

  • Ecological studies to determine its role in plant-environment interactions

Given the increasing interest in plant-derived natural products as sources of novel bioactive compounds, Roxburghiadiol A represents a potential candidate for further investigation.

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